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Compound of Interest

Compound Name:
1-(trans-4-Butylcyclohexyl)-4-

iodobenzene

Cat. No.: B568350 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 1-(trans-4-Butylcyclohexyl)-4-iodobenzene (CAS No. 114834-79-6). Due

to the absence of publicly available experimental spectra, this document outlines the

theoretically anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This information is crucial for researchers, scientists, and

professionals in drug development for the identification and characterization of this molecule.

Molecular Structure and Properties:

IUPAC Name: 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

Molecular Formula: C₁₆H₂₃I[1]

Molecular Weight: 342.26 g/mol [1]

Chemical Structure: A butyl-substituted cyclohexane ring attached to an iodinated benzene

ring in a trans configuration.
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The following tables summarize the predicted spectral data for 1-(trans-4-Butylcyclohexyl)-4-
iodobenzene. These predictions are based on established principles of spectroscopy and

analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 Doublet 2H
Aromatic Protons

(ortho to Iodine)

~ 6.95 Doublet 2H
Aromatic Protons

(meta to Iodine)

~ 2.45 Triplet of Triplets 1H

Cyclohexyl Proton

(CH attached to

benzene)

~ 1.85 Multiplet 4H
Cyclohexyl Protons

(axial)

~ 1.40 - 1.20 Multiplet 9H
Butyl & Cyclohexyl

Protons

~ 1.05 Multiplet 4H
Cyclohexyl Protons

(equatorial)

~ 0.90 Triplet 3H Butyl Group (CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 146.0 Aromatic Carbon (C-I)

~ 137.5 Aromatic Carbon (C-Cyclohexyl)

~ 128.5 Aromatic Carbons (CH, meta to Iodine)

~ 91.5 Aromatic Carbons (CH, ortho to Iodine)

~ 44.0 Cyclohexyl Carbon (CH attached to benzene)

~ 37.0 Butyl Carbon (CH₂)

~ 35.0 Cyclohexyl Carbons (CH₂)

~ 34.0 Cyclohexyl Carbon (CH-Butyl)

~ 29.5 Butyl Carbon (CH₂)

~ 22.8 Butyl Carbon (CH₂)

~ 14.1 Butyl Carbon (CH₃)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3070 - 3020 Weak C-H Stretch (Aromatic)

~ 2950 - 2850 Strong
C-H Stretch (Aliphatic -

Cyclohexyl & Butyl)

~ 1590 - 1570 Medium C=C Stretch (Aromatic Ring)

~ 1485 Medium C=C Stretch (Aromatic Ring)

~ 1450 Medium CH₂ Bending (Scissoring)

~ 1005 Strong C-I Stretch

~ 820 Strong
p-Substituted Benzene (C-H

out-of-plane bend)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

342 High [M]⁺ (Molecular Ion)

215 Moderate [M - C₄H₉ - C₆H₁₀]⁺

127 High [I]⁺

91 Moderate [C₇H₇]⁺ (Tropylium Ion)

57 High [C₄H₉]⁺ (Butyl Cation)

Experimental Protocols
The following are general experimental methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1-(trans-4-
Butylcyclohexyl)-4-iodobenzene would be dissolved in deuterated chloroform (CDCl₃). ¹H

and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts would be

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A thin film of the neat liquid compound would be placed between

two potassium bromide (KBr) plates. The spectrum would be recorded in the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer

with an electron ionization (EI) source. The sample would be introduced into the ion source,

and the resulting fragments would be analyzed by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(trans-4-Butylcyclohexyl)-4-
iodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568350#spectral-data-for-1-trans-4-butylcyclohexyl-
4-iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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